- Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells, European Journal of Medicinal Chemistry, 2020, 189,

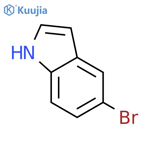

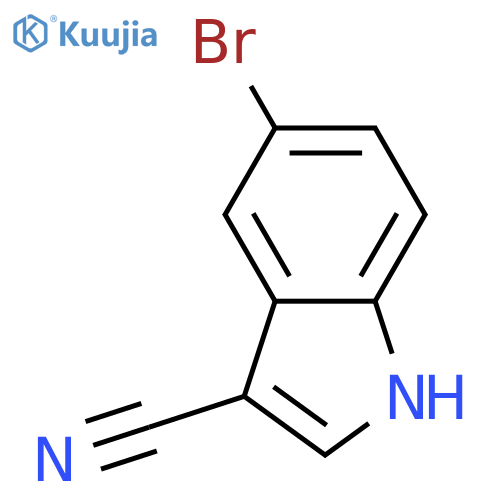

Cas no 90271-86-6 (5-bromo-1H-indole-3-carbonitrile)

90271-86-6 structure

商品名:5-bromo-1H-indole-3-carbonitrile

5-bromo-1H-indole-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-cyanoindole

- 5-bromo-1H-indole-3-carbonitrile

- Indole-3-carbonitrile,5-bromo- (6CI,7CI)

- 5-Bromo-3-cyano-1H-indole

- 5-Bromoindole-3-carbonitrile

- 1H-Indole-3-carbonitrile, 5-bromo-

- PubChem20277

- KSC494E8N

- 3-CYANO-5-BROMOINDOLE

- ZPUQCVKBNRGSAP-UHFFFAOYSA-N

- 5-Bromoindole-3-lindoleformonitrile

- STK114336

- FCH1317718

- OR60067

- SY057627

- BC004

- 5-Bromo-1H-indole-3-carbonitrile (ACI)

- Indole-3-carbonitrile, 5-bromo- (6CI, 7CI)

- DB-011417

- SCHEMBL186728

- J-517018

- CS-W022319

- MFCD04127133

- ALBB-035496

- 90271-86-6

- AC-24843

- AKOS000450265

- DTXSID60394396

- FS-2949

-

- MDL: MFCD04127133

- インチ: 1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H

- InChIKey: ZPUQCVKBNRGSAP-UHFFFAOYSA-N

- ほほえんだ: N#CC1C2C(=CC=C(C=2)Br)NC=1

計算された属性

- せいみつぶんしりょう: 219.96400

- どういたいしつりょう: 219.964

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.6

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.74

- ふってん: 405.9℃ at 760 mmHg

- フラッシュポイント: 199.3°C

- 屈折率: 1.726

- PSA: 39.58000

- LogP: 2.80208

5-bromo-1H-indole-3-carbonitrile セキュリティ情報

5-bromo-1H-indole-3-carbonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-bromo-1H-indole-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-5G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 5g |

¥ 290.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-50G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 50g |

¥ 2,085.00 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-5g |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 5g |

¥305.0 | 2022-10-09 | |

| Chemenu | CM103230-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 95%+ | 10g |

$234 | 2021-08-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-250mg |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 250mg |

¥40.0 | 2022-10-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-10G |

5-bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 10g |

¥ 554.00 | 2023-04-13 | |

| Ambeed | A210636-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 97% | 10g |

$39.0 | 2024-04-16 | |

| Chemenu | CM103230-10g |

5-Bromo-3-cyanoindole |

90271-86-6 | 95%+ | 10g |

$72 | 2024-07-20 | |

| Apollo Scientific | OR60067-10g |

5-Bromo-1H-indole-3-carbonitrile |

90271-86-6 | 97% | 10g |

£95.00 | 2024-05-25 | |

| TRC | B683303-500mg |

5-Bromo-3-cyanoindole |

90271-86-6 | 500mg |

$ 92.00 | 2023-04-18 |

5-bromo-1H-indole-3-carbonitrile 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C

1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C

リファレンス

- New thiazole nortopsentin analogues inhibit bacterial biofilm formation, Marine Drugs, 2018, 16(8), 274/1-274/15

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Ammonia , Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol , Water ; 24 h, 1 bar, 40 °C

リファレンス

- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amides, Green Chemistry, 2018, 20(1), 266-273

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Acetic acid , 1-Nitropropane , Diammonium hydrogen phosphate ; reflux

リファレンス

- Conformationally restricted homotryptamines. Part 6: Indole-5-cycloalkyl methylamines as selective serotonin reuptake inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2948-2950

Synthetic Routes 5

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; -50 °C → -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.2 Solvents: Water ; 30 min, 0 °C

1.2 Solvents: Water ; 30 min, 0 °C

リファレンス

- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C

リファレンス

- Efficient construction of diverse 3-cyanoindoles under novel tandem catalysis, Chemical Communications (Cambridge, 2020, 56(83), 12660-12663

Synthetic Routes 7

はんのうじょうけん

1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C

リファレンス

- 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent Staphylococcal biofilm inhibitors, European Journal of Medicinal Chemistry, 2019, 167, 200-210

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Sodium acetate , Hydroxyamine hydrochloride Solvents: Acetic acid ; 3.5 h, reflux; cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Synthesis of 1H-indole-3-carbonitrile derivatives, Huaxue Shiji, 2008, 30(5), 373-374

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Sodium formate , Hydroxyamine hydrochloride Solvents: Formic acid ; 3 h, 130 °C

リファレンス

- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Synthetic Routes 10

はんのうじょうけん

1.1 Catalysts: Palladium diacetate , Copper bromide (CuBr2) Solvents: Dimethylformamide ; 22 h, 130 °C

リファレンス

- Pd(OAc)2-catalyzed C-H activation of indoles: A facile synthesis of 3-cyanoindoles, Tetrahedron Letters, 2010, 51(25), 3334-3336

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Ammonium carbonate , Oxygen Catalysts: Cupric chloride Solvents: Dimethyl sulfoxide ; 24 h, 1 atm, 110 °C

リファレンス

- Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium, Chemical Communications (Cambridge, 2014, 50(18), 2315-2317

5-bromo-1H-indole-3-carbonitrile Raw materials

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

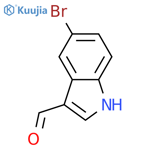

- 5-Bromo-1H-indole-3-carbaldehyde

- 5-Bromoindole

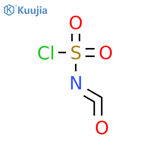

- Chlorosulfonyl isocyanate

5-bromo-1H-indole-3-carbonitrile Preparation Products

5-bromo-1H-indole-3-carbonitrile 関連文献

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

90271-86-6 (5-bromo-1H-indole-3-carbonitrile) 関連製品

- 1934686-35-7({2-azaspiro3.3heptan-1-yl}methanol)

- 191022-18-1(Geranylgeranyl Thiol Preparation Kit)

- 2034281-03-1(N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)furan-3-carboxamide)

- 2361910-56-5(N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide)

- 118972-96-6(1-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2228496-91-9(4-(1,1,2,2-tetrafluoroethyl)-1,3-thiazol-2-amine)

- 1520936-38-2(1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclohexylmethanamine)

- 898754-57-9(4'-Bromo-3-(2-thiomethylphenyl)propiophenone)

- 2228717-86-8(O-{1-(1-methyl-1H-indol-4-yl)cyclopropylmethyl}hydroxylamine)

- 925147-32-6(4-Chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬